6-Methylquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base. Another method involves the Skraup synthesis, where aniline is heated with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as Lewis acids, and solvent-free conditions are explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoline-5,6-dicarboxylic acid.
Reduction: 6-Methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Methylquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Methylquinoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial cell replication and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-5-carboxylic acid
- 6-Methylquinoline
- Quinoline-4-carboxylic acid
Uniqueness
6-Methylquinoline-5-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, the methyl group can influence the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can enhance its ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
6-methylquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBYBHUXNGHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.